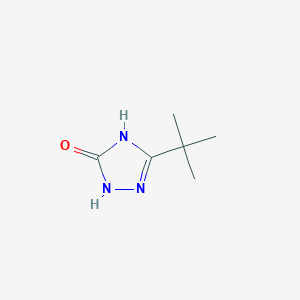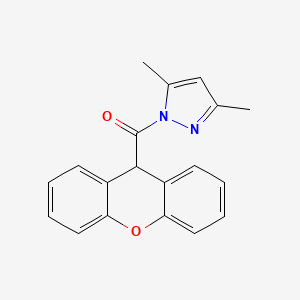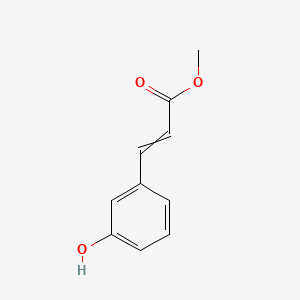
methyl (E)-3-(3-hydroxyphenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl (E)-3-(3-hydroxyphenyl)prop-2-enoate is an organic compound with the molecular formula C10H10O3 It is a derivative of cinnamic acid and features a hydroxy group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
methyl (E)-3-(3-hydroxyphenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-(3-hydroxyphenyl)-2-propenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of methyl 3-(3-hydroxyphenyl)-2-propenoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
methyl (E)-3-(3-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the propenoate moiety can be reduced to form the corresponding saturated ester.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine are typical reagents.
Major Products Formed
Oxidation: 3-(3-hydroxyphenyl)-2-propenoic acid or 3-(3-oxophenyl)-2-propenoate.
Reduction: Methyl 3-(3-hydroxyphenyl)propanoate.
Substitution: Methyl 3-(3-alkoxyphenyl)-2-propenoate or methyl 3-(3-acetoxyphenyl)-2-propenoate.
Wissenschaftliche Forschungsanwendungen
methyl (E)-3-(3-hydroxyphenyl)prop-2-enoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Industry: It is used in the production of polymers and resins, where its structural properties contribute to the material’s performance.
Wirkmechanismus
The mechanism by which methyl 3-(3-hydroxyphenyl)-2-propenoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating signaling pathways and cellular processes. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(4-hydroxyphenyl)-2-propenoate: Similar structure but with the hydroxy group in the para position.
Methyl 3-(3-methoxyphenyl)-2-propenoate: Contains a methoxy group instead of a hydroxy group.
Methyl 3-(3-hydroxyphenyl)propanoate: Lacks the double bond in the propenoate moiety.
Uniqueness
methyl (E)-3-(3-hydroxyphenyl)prop-2-enoate is unique due to the specific positioning of the hydroxy group and the presence of the double bond in the propenoate moiety
Eigenschaften
CAS-Nummer |
3943-95-1 |
|---|---|
Molekularformel |
C10H10O3 |
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
methyl 3-(3-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7,11H,1H3 |
InChI-Schlüssel |
PKALKWFZXXGNJD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=CC1=CC(=CC=C1)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
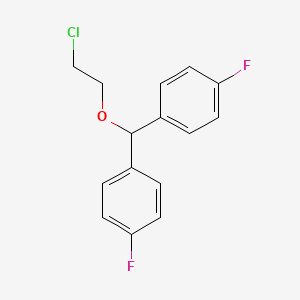
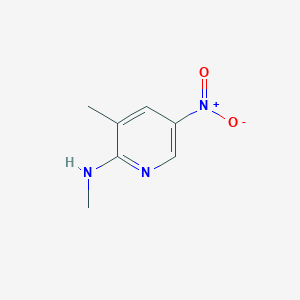
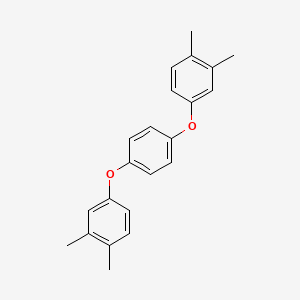
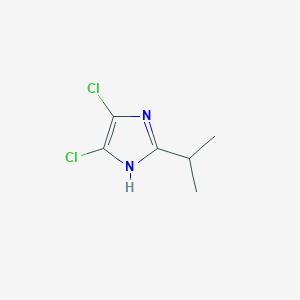
![methyl N-[(5-chloro-1H-indol-2-yl)carbonyl]glycinate](/img/structure/B8772143.png)
![5-bromo-4-ethyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8772149.png)

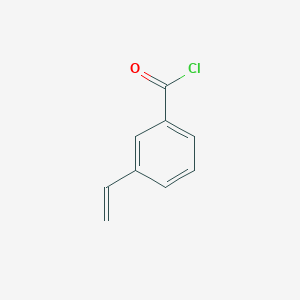
![2H-Indol-2-one, 5-chloro-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-1,3-dihydro-](/img/structure/B8772164.png)
![Benzyl (7-chloro-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)carbamate](/img/structure/B8772169.png)
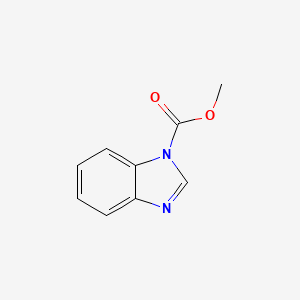
![Acetamide, N-(5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B8772201.png)
